5-Methyltetrazole
Overview
Description
5-Methyltetrazole, also known as this compound, is a useful research compound. Its molecular formula is C2H4N4 and its molecular weight is 84.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11136. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition : Tetrazole derivatives, including 5-Methyltetrazole, have been found effective in inhibiting corrosion of steel in sulfuric acid solutions. This makes them useful in anti-corrosion applications (Tan et al., 2020).
Pharmaceutical Applications : Certain cephalosporin antibiotics with 1-methyltetrazole-5-thiol sidechains may induce a reaction in alcohol drinkers, similar to the 'Antabuse-like' effect, potentially offering therapeutic use as 'anti-alcohol' compounds (Kitson, 1987).
Antimalarial Research : Derivatives of this compound have been prepared for potential use as antimalarial compounds. These derivatives were successfully synthesized without significant by-products (Terada & Hassner, 1969).
Mass Spectrometry Applications : Mass spectrometry studies have shown that 5-substituted tetrazoles, including this compound, exhibit prototropic equilibria and hydrogen randomization in the gas phase, aiding in understanding their chemical behavior (Rażyńska et al., 1983).
Secondary Explosives : N-rich salts of 2-methyl-5-nitraminotetrazole, a derivative of this compound, show low sensitivities to impact and friction, making them suitable for use in secondary explosives (Fendt et al., 2011).
Photochemistry : The study of 5-mercapto-1-methyltetrazole reveals its tautomeric form in low-temperature solid phase and various chemical species produced from the cleavage of the tetrazole ring during photochemical processes (Gómez-Zavaglia et al., 2006).
Thermal Decomposition : The thermal decomposition of aminotetrazoles, including this compound, involves the elimination of nitrogen or hydrogen azide, with secondary reactions extending the variety of products (Lesnikovich et al., 1992).
Mechanism of Action
Target of Action
5-Methyltetrazole is a synthetic organic compound that has been studied for its potential biological activity . It is known to interact with various targets, including the fungal enzyme cytochrome P450 . This enzyme plays a crucial role in the metabolism of drugs and other xenobiotics . Another potential target is the glucagon-like peptide-1 receptor (GLP-1R), which plays a significant role in glucose homeostasis .
Mode of Action
The mode of action of this compound is primarily through the inhibition of its target enzymes. For instance, it inhibits the fungal enzyme cytochrome P450, which is crucial for the survival and growth of certain fungi . This inhibition is believed to have a positive effect on the compound’s toxicity compared to other fungicidal preparations .
Biochemical Pathways
This compound affects various biochemical pathways due to its interaction with different targets. For instance, by inhibiting cytochrome P450, it disrupts the normal metabolic processes of fungi, leading to their death . Furthermore, its interaction with GLP-1R could potentially influence glucose homeostasis .
Pharmacokinetics
Tetrazoles are generally known to be metabolically more stable than carboxylic acids , suggesting that this compound may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets. For example, the inhibition of cytochrome P450 in fungi can lead to their death, providing a potential antifungal effect . Additionally, its interaction with GLP-1R could potentially influence glucose levels in the body .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-Methyltetrazole has been used in the preparation of novel antifungal agents . The tetrazole ring in this compound is considered a biomimic of the carboxylic acid functional group, which may contribute to its biochemical properties .
Molecular Mechanism
It is known that tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This property allows them to participate in receptor-ligand interactions, which could explain some of their effects at the molecular level .
Temporal Effects in Laboratory Settings
Tetrazoles are known to be resistant to biological degradation, suggesting that they may have stable long-term effects on cellular function .
Dosage Effects in Animal Models
Tetrazoles have been used in the development of various drugs, suggesting that they could have dose-dependent effects .
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its interactions with different enzymes and cofactors
Transport and Distribution
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Properties
IUPAC Name |
5-methyl-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c1-2-3-5-6-4-2/h1H3,(H,3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGLNCKSNVGDNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074710 | |
Record name | 2H-Tetrazole, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4076-36-2 | |
Record name | 5-Methyl-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4076-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyltetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyltetrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11136 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Tetrazole, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYLTETRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22VBQ3QPY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-methyltetrazole?
A1: The molecular formula of this compound is C2H4N4. Its molecular weight is 84.08 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Several spectroscopic techniques are employed to characterize 5MTZ, including:
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups and characterize bonding within the molecule. []
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy, particularly 1H and 13C NMR, provides detailed information about the structure and environment of atoms within the molecule. []
- UV Photoelectron Spectroscopy (UPS): UPS investigates the electronic structure and ionization energies of 5MTZ, offering insights into its reactivity and bonding characteristics. [, , ]
- X-ray Photoelectron Spectroscopy (XPS): XPS analyzes the core-level electronic structure, aiding in identifying the elemental composition and chemical states within 5MTZ-containing materials. []
- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation patterns of 5MTZ, providing clues about its structure and potential decomposition pathways. [, ]
Q3: Does this compound exhibit tautomerism?
A3: Yes, this compound exists in two tautomeric forms: 1H- and 2H-tautomers. These tautomers differ in the position of the hydrogen atom attached to the nitrogen atoms in the tetrazole ring. [, , , ]
Q4: Which tautomer of this compound is more stable in the gas phase?
A4: Research suggests that the 2H-tautomer of this compound is more stable in the gas phase than the 1H-tautomer, supported by experimental mass spectrometry and computational studies. [, , , ]
Q5: Can this compound act as a ligand in coordination chemistry?
A5: Yes, this compound can act as a versatile ligand in coordination chemistry, coordinating to metal ions through its nitrogen atoms. It forms a variety of complexes with different metal ions, displaying diverse coordination modes and forming structures with intriguing architectures. [, , , , , , ]
Q6: What are some applications of this compound in materials science?
A6: this compound finds applications in materials science for developing:
- Metal-Organic Frameworks (MOFs): 5MTZ can be used as a building block for synthesizing MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis. [, ]
- Energetic Materials: Due to its high nitrogen content, 5MTZ serves as a precursor or building block for synthesizing energetic materials with potential applications as propellants or explosives. [, ]
- Nonlinear Optical (NLO) Materials: Some metal complexes of 5MTZ exhibit nonlinear optical properties, making them potentially useful in optoelectronic devices. []
Q7: Can this compound undergo thermal decomposition?
A7: Yes, this compound can undergo thermal decomposition. The decomposition products and pathways depend on factors like temperature and heating rate. [, , ]
Q8: How can this compound be synthesized?
A8: this compound can be synthesized via the [2 + 3] cycloaddition reaction of acetonitrile with sodium azide. This reaction is often carried out under solvothermal conditions. [, ]
Q9: Are there any known reactions where this compound acts as a nucleophile?
A9: Yes, this compound, along with its 5-mercapto derivative, has been used as a nucleophile in Lewis acid-mediated reactions to synthesize 4-substituted monocyclic β-lactams. [, ]
Q10: Have there been computational studies on this compound?
A10: Yes, computational chemistry methods like Density Functional Theory (DFT) have been used to study 5MTZ. These studies provide insights into its electronic structure, tautomerism, vibrational frequencies, and decomposition pathways. [, , , , ]
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